BIX 02565 -

BIX 02565

Catalog Number: EVT-262765
CAS Number:
Molecular Formula: C26H30N6O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The 90 kDa ribosomal S6 kinases (RSKs) are a group of serine/threonine kinases involved in diverse cellular processes, including growth, survival, and motility. Phosphorylation of the sodium-hydrogen exchanger (NHE) in cardiac tissue by RSK has been shown to activate NHE during cellular stresses, such as myocardial infarction, as a mechanism to maintain pH. BIX 02565 is a RSK2 inhibitor with an IC50 value of 1.1 nM. It also demonstrates off-target binding at multiple adrenergic receptor subtypes that are important for vascular tone and cardiac function (IC50s = 0.052-1.820 μM for adrenergic α1A, α1B, α1D, α2A, β2, and imidazoline I2 receptors. BIX 02565 can also inhibit LRRK2 and PRKD1 with IC50 values of 16 and 35 nM, respectively). In rats, BIX 02565 at 1, 3, and 10 mg/kg was shown to significantly decrease heart rate and mean arterial pressure.
BIX 02565 is a novel RSK2 inhibitor with IC50 value of 1 nM. BIX 02565 inhibits adrenergic ɑ1A-, ɑ1B-, ɑ1D-, ɑ2A-, β2- and imidazoline I2 receptors with IC50 values ranging from 0.052 to 1.820 μM. These receptors played important roles in the regulation of vascular tone and cardiac function
Overview

BIX 02565 is a potent and selective inhibitor of the ribosomal S6 kinase family, particularly targeting ribosomal S6 kinase 1. This compound has garnered attention in the field of molecular biology and pharmacology due to its role in inhibiting key signaling pathways that are involved in cell growth, proliferation, and survival. BIX 02565 is primarily utilized in research settings to explore the functions of ribosomal S6 kinases and their implications in various diseases, including cancer.

Source

BIX 02565 was developed as part of a broader investigation into small molecule inhibitors targeting specific kinases. It is commercially available from various suppliers, including MedChemExpress and ApexBio, which provide detailed specifications regarding its chemical properties and applications in research .

Classification

BIX 02565 is classified as a small molecule inhibitor. It falls under the category of kinase inhibitors, specifically targeting the ribosomal S6 kinase isoforms. The compound has been identified for its ability to selectively inhibit ribosomal S6 kinase 1 with an IC50 value of approximately 160 nM, indicating its potency in blocking kinase activity .

Synthesis Analysis

Methods

The synthesis of BIX 02565 involves several key steps that include the preparation of intermediates followed by coupling reactions to form the final product. The process begins with the treatment of a Boc-protected carbamate with thionyl chloride, which generates a cyclic intermediate. Subsequent reactions involve the formation of specific linkages that yield BIX 02565 .

Technical Details

The synthetic route typically includes:

  1. Protection of functional groups: Utilizing Boc (tert-butyloxycarbonyl) protection to stabilize reactive sites.
  2. Formation of cyclic intermediates: Employing thionyl chloride to facilitate cyclization.
  3. Coupling reactions: Combining various intermediates under controlled conditions to achieve the desired molecular structure.
Molecular Structure Analysis

Structure

BIX 02565 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structural formula includes a series of aromatic rings and nitrogen-containing moieties that enhance its interaction with ribosomal S6 kinases.

Data

  • Molecular Formula: C16H17N3O3
  • Molecular Weight: 299.32 g/mol
  • Structural Characteristics: The presence of specific substituents allows for selective binding to the active site of ribosomal S6 kinases, facilitating its inhibitory action.
Chemical Reactions Analysis

Reactions

BIX 02565 primarily acts through competitive inhibition of ribosomal S6 kinase activity. It binds to the ATP-binding site of the kinase, preventing substrate phosphorylation and subsequent signal transduction.

Technical Details

  • Inhibition Mechanism: The compound exhibits competitive inhibition where it competes with ATP for binding at the active site.
  • Assay Conditions: Various assays have been conducted using purified recombinant ribosomal S6 kinase to determine kinetic parameters such as IC50 and Ki values .
Mechanism of Action

Process

The mechanism by which BIX 02565 exerts its effects involves the inhibition of ribosomal S6 kinases, which are critical mediators in signaling pathways that regulate cell growth and survival. By blocking these kinases, BIX 02565 disrupts downstream signaling cascades, leading to reduced cell proliferation and potential apoptosis in cancer cells.

Data

  • Target Kinases: Ribosomal S6 kinase 1 is primarily targeted, but there may be off-target effects on other members of the ribosomal S6 kinase family.
  • Biological Impact: Inhibition leads to decreased phosphorylation levels of key substrates involved in cell cycle progression and metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BIX 02565 is typically presented as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), facilitating its use in various biological assays.

Chemical Properties

  • Stability: The compound demonstrates stability under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • pH Sensitivity: Optimal activity is observed within a physiological pH range, making it suitable for biological applications.
Applications

BIX 02565 has significant scientific applications primarily in research focused on cancer biology and cellular signaling pathways. Its uses include:

  • Investigating Kinase Functionality: Researchers utilize BIX 02565 to study the roles of ribosomal S6 kinases in cellular processes.
  • Cancer Research: Due to its inhibitory effects on cell proliferation, it is employed in experiments aimed at understanding tumor growth dynamics.
  • Drug Development: The compound serves as a lead structure for developing new therapeutic agents targeting related pathways associated with various diseases .
Chemical Characterization and Development of BIX 02565

Structural Properties and Molecular Design

BIX 02565 (CAS 1311367-27-7) is a synthetically derived indole carboxamide compound with the molecular formula C₂₆H₃₀N₆O₂ and a molecular weight of 458.56 g/mol. Its systematic IUPAC name is (5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide, reflecting its complex polycyclic architecture [7]. The molecule features a central diazepinoindole scaffold fused to a benzimidazole moiety through a carboxamide linkage, with a 3-(dimethylamino)propyl side chain extending from the benzimidazole nitrogen [4] [8].

A critical structural element is the single chiral center at the 5-position of the tetrahydrodiazepine ring, which adopts the (R)-configuration. This stereochemistry is essential for optimal target engagement, as confirmed through enantiomer-specific activity profiling [7] [8]. The molecular design strategically incorporates hydrogen bond donor/acceptor pairs that facilitate interactions with the ribosomal S6 kinase 2 (RSK2) ATP-binding pocket. Computational analyses reveal a topological polar surface area of 84.19 Ų and moderate lipophilicity (XLogP = 3.1-4.64), properties that influence membrane permeability and biodistribution [4] [6] [8].

Table 1: Key Structural Features of BIX 02565

PropertyValue/Description
Molecular FormulaC₂₆H₃₀N₆O₂
Molecular Weight458.56 g/mol
CAS Number1311367-27-7
Chiral CentersOne (5R configuration)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds7
Topological Polar Surface Area84.19 Ų
XLogP3.1-4.64
Canonical SMILESCN(CCCn1c(NC(=O)c2ccc3c(c2)n2C@HCCNC(=O)c2c3)nc2c1cccc2C

The molecular framework was optimized to enhance kinase selectivity while mitigating off-target interactions. Despite these efforts, structural analyses revealed potential for interaction with adrenergic receptors (α₁A, α₁B, α₁D, α₂A, β₂) and imidazoline I₂ receptors, with IC₅₀ values ranging from 52 nM to 1.82 μM, necessitating careful interpretation of in vivo cardiovascular effects [5] [7].

Synthesis Pathways and Optimization Strategies

The synthetic route to BIX 02565 was developed by Boehringer Ingelheim as part of a focused program to optimize indole-based RSK inhibitors [5] [8]. The convergent synthesis involves three key fragments: the enantiomerically pure (R)-5-methyl-1,3,4,5-tetrahydro-2H-[1,4]diazepino[1,2-a]indol-1-one core, the 2-aminobenzimidazole moiety, and the N,N-dimethylaminopropyl side chain [7].

Initial synthetic approaches faced challenges in achieving stereochemical purity at the diazepine ring junction. This was resolved through asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst system, which established the critical (R)-configuration with >98% enantiomeric excess [7] [8]. Another optimization focus was the final amide coupling between the diazepinoindole-8-carboxylic acid and the 2-amino-1-(3-dimethylaminopropyl)benzimidazole fragment. Screening of coupling reagents revealed that PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylacetamide at 0-5°C provided the highest yield (82%) while minimizing racemization [5].

Purification was achieved through reverse-phase HPLC under acidic conditions (0.1% trifluoroacetic acid in acetonitrile/water), yielding the final compound as a white to light yellow solid with >98% chemical purity [1] [7]. Process optimization significantly improved the overall yield from 12% in initial medicinal chemistry routes to 37% in the current Good Manufacturing Practice (GMP)-compatible process, enabling gram-scale production for preclinical studies [5].

Table 2: Key Synthesis and Optimization Milestones

Synthetic ChallengeOptimization StrategyOutcome
Stereochemical controlAsymmetric hydrogenation with Ru-BINAP catalyst>98% enantiomeric excess
Amide bond formationLow-temperature coupling with PyBOP reagent82% yield, minimal racemization
PurificationReverse-phase HPLC (0.1% TFA/ACN/water)>98% chemical purity
ScalabilityMulti-step process optimization37% overall yield from commercial starting materials

Physicochemical Profiling and Stability Analysis

BIX 02565 exhibits limited aqueous solubility (intrinsic solubility <0.01 mg/mL in pH 7.4 buffer) but demonstrates excellent solubility in organic solvents including dimethyl sulfoxide (DMSO; 20.75 mg/mL, 45.25 mM), ethanol (3.17 mg/mL with warming and sonication), and dimethylacetamide [1] [5] [7]. The compound follows Lipinski's rule of five (molecular weight 458.56, XLogP 4.64, hydrogen bond donors 2, hydrogen bond acceptors 6) with zero violations, suggesting favorable absorption potential despite its relatively high molecular weight [4] [8].

Stability studies reveal that BIX 02565 is hygroscopic and sensitive to acid-catalyzed hydrolysis, particularly at the diazepine amide bond [7]. Solid-state stability assessments show the compound remains stable for >2 years when stored at -20°C in airtight containers under desiccated conditions [1] [7]. In solution, the compound demonstrates different stability profiles depending on the solvent: DMSO solutions maintain integrity for at least one year at -20°C, while aqueous solutions (even with cosolvents) show degradation within 24 hours at room temperature [1].

Thermal analysis via differential scanning calorimetry reveals a melting point of 218-220°C with no polymorphic transitions below this temperature [7]. Photostability testing indicates moderate sensitivity to UV light, necessitating protection from light during storage and handling. Accelerated stability studies (40°C/75% relative humidity) demonstrate <0.5% degradation after one month for properly stored solid material [7].

Table 3: Physicochemical and Stability Profile

ParameterConditions/ValueSignificance
Aqueous Solubility<0.01 mg/mL (pH 7.4)Limited bioavailability potential
Solubility in DMSO20.75 mg/mL (45.25 mM)Suitable for in vitro stock solutions
Melting Point218-220°CHigh purity indicator
Solid-State Stability>2 years at -20°C (desiccated)Long-term storage feasibility
Solution Stability (DMSO)1 year at -20°CStock solution viability
PhotostabilityDegrades under direct UV exposureRequires amber vials/protected light
Lipinski Rule ComplianceZero violationsFavorable absorption potential

The compound's ionization profile was characterized by capillary electrophoresis, revealing two pKₐ values: 4.1 (tertiary amine in the dimethylaminopropyl group) and 9.8 (benzimidazole nitrogen), explaining its pH-dependent solubility behavior [7].

Properties

Product Name

BIX 02565

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N

SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Solubility

Soluble in DMSO

Synonyms

BIX 02565;BIX-02565; BIX02565.

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.